Amino Acid Enantioresolution vs FMOC and AQC
Under identical chromatographic conditions (teicoplanin chiral stationary phase, methanol-based mobile phase), 9-fluorenone-4-carbonyl chloride (FCC) derivatization of amino acids yields enantioresolution that is qualitatively superior to that obtained with 9-fluorenylmethyl chloroformate (FMOC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatives [1]. The detection limit for the D-enantiomer in an excess of L-enantiomer is approximately 0.01% [1].
| Evidence Dimension | Chromatographic enantioresolution performance |
|---|---|
| Target Compound Data | FCC derivatives: superior resolution; detection limit ≈ 0.01% D-enantiomer |
| Comparator Or Baseline | FMOC and AQC derivatives |
| Quantified Difference | Qualitatively better resolution; comparable detection sensitivity |
| Conditions | Teicoplanin chiral stationary phase, methanol-based mobile phase, pre-column derivatization |
Why This Matters
This confirms FCC's value for applications demanding high-sensitivity detection of trace enantiomeric impurities, where FMOC or AQC may provide inferior separation.
- [1] Hsien, T.-J., & Chen, S. (2007). A fluorescent electrophilic reagent, 9-fluorenone-4-carbonyl chloride (FCC), for the enantioresolution of amino acids on a teicoplanin phase under the elution of the methanol-based solvent mixture. Amino Acids, 33(1), 97–104. https://doi.org/10.1007/s00726-006-0423-x View Source
